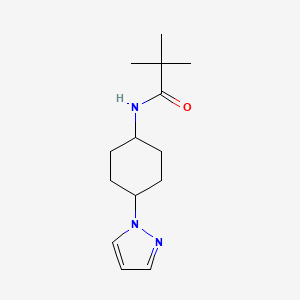

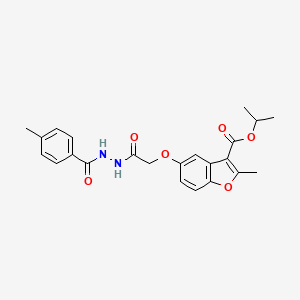

![molecular formula C15H15FN2O B2929770 3-氨基-N-[(4-氟苯基)甲基]-4-甲基苯甲酰胺 CAS No. 954250-40-9](/img/structure/B2929770.png)

3-氨基-N-[(4-氟苯基)甲基]-4-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a crucial building block of many drug candidates . It is used in laboratory chemicals .

Synthesis Analysis

A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . By screening the acylating reagents and reaction conditions, the compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .Molecular Structure Analysis

Every amino acid contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The R group is the part that distinguishes one amino acid from the next .Chemical Reactions Analysis

The compound is a crucial building block of many drug candidates . It is synthesized in a microreactor with a yield of 85.7% within 10 minutes .Physical And Chemical Properties Analysis

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .科学研究应用

DNA 修复和聚(ADP-核糖)聚合酶 (PARP) 抑制一个主要的兴趣领域是类似化合物在 DNA 修复机制中的作用。例如,3-氨基苯甲酰胺(一种相关的聚(ADP-核糖)合成的抑制剂)已被用于探索聚合物在 DNA 修复过程中的调节作用。研究表明,虽然 3-氨基苯甲酰胺可以影响某些试剂损伤的细胞中 DNA 断裂频率,但其在较高浓度下的非特异性副作用使其作用复杂化,对聚(ADP-核糖)在 DNA 修复中的特异性调节作用提出质疑 (Cleaver, Milam, & Morgan, 1985).

聚酰亚胺的合成和表征另一个研究重点是新型材料的合成。例如,已经使用类似化合物合成了新型芳香族聚酰亚胺,表现出诸如在有机溶剂中溶解度高和热稳定性高等性质,使其可能对各种工业应用有用 (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

毒性和细胞效应还研究了类似化合物与细胞机制的相互作用,特别是在各种试剂诱导的毒性和转化的情况下。例如,3-氨基苯甲酰胺已被证明以剂量依赖性方式增强某些烷化剂的毒性作用,突出了聚 ADP-核糖合成酶在修复 DNA 损伤中的重要性 (Lubet, McCarvill, Putman, Schwartz, & Schechtman, 1984).

氟化和放射合成研究包括在铁的介导下氟化苄基、烯丙基和未活化的 C-H 键的新方法的开发。该过程展示了广泛的底物范围和官能团耐受性,为合成在制药和材料科学中具有重要意义的氟化化合物提供了一种有前途的方法 (Groendyke, AbuSalim, & Cook, 2016).

安全和危害

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide may also affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the potential biological activities of similar compounds, it is likely that the compound could have a range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. For instance, the compound 4-Fluorobenzylamine should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . These factors should be considered when studying the action of 3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide.

属性

IUPAC Name |

3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O/c1-10-2-5-12(8-14(10)17)15(19)18-9-11-3-6-13(16)7-4-11/h2-8H,9,17H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRXQPSNXNEZGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

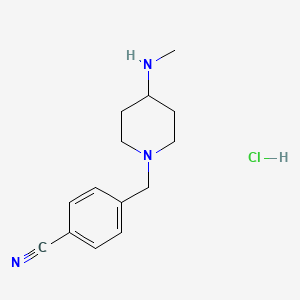

![2-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2929693.png)

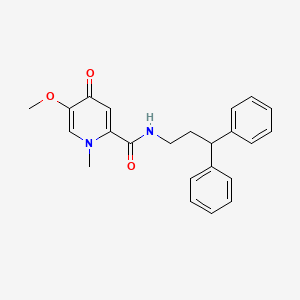

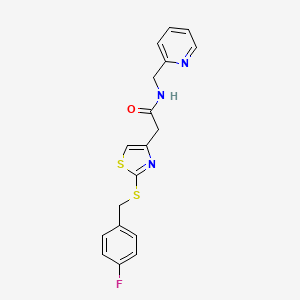

![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)

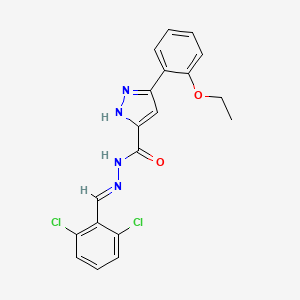

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2929696.png)

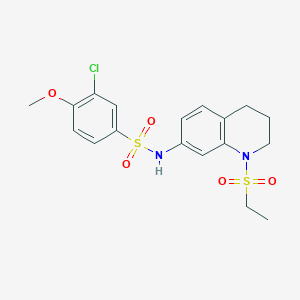

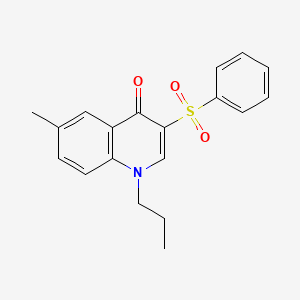

![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)

![2-(4-Methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2929705.png)

![methyl 4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2929708.png)